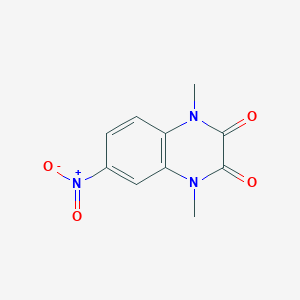

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A family of quinoxaline-2,3-diones, including 1,4-Dimethyl-1,4-dihydroquinoxaline-2,3-dione, was prepared and evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities . The synthesis involves a mixture of 1,4-dihydroquinoxaline-2,3-dione, anhydrous K2CO3, and methyl iodide in DMF .Molecular Structure Analysis

The molecular formula of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is C10H9N3O4. Its molecular weight is 235.199.Chemical Reactions Analysis

The reaction mechanism of quinoxaline-2,3-diones is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Aplicaciones Científicas De Investigación

DAAO (D-Amino Acid Oxidase) Inhibition

In the search for new DAAO inhibitors for pharmacological research, DMNQ has emerged as a bioisostere of 3-hydroxyquinolin-2(1H)-one. Researchers have designed and synthesized a family of quinoxaline-2,3-diones, including DMNQ, to explore their inhibitory activities against DAAO .

Mecanismo De Acción

Target of Action

The primary target of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione acts as an inhibitor of DAAO . It binds to DAAO and prevents it from catalyzing the oxidation of d-amino acids . This results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the oxidation process .

Biochemical Pathways

The inhibition of DAAO affects the metabolism of d-amino acids, particularly d-serine . D-serine is a co-agonist of the N-methyl-d-aspartic acid (NMDA) receptor, a type of glutamate receptor . By inhibiting DAAO, 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione increases the availability of d-serine, enhancing the activation of NMDA receptors .

Pharmacokinetics

The compound’s inhibitory activities against daao have been evaluated in vitro, with ic50 values ranging from 06 to 15 μM .

Result of Action

The inhibition of DAAO by 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione leads to an increase in the levels of d-serine, enhancing the activation of NMDA receptors . This can result in improved symptoms in conditions such as schizophrenia, where NMDA receptor dysfunction is thought to be a critical pathophysiological mechanism .

Propiedades

IUPAC Name |

1,4-dimethyl-6-nitroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSGZSRUMPMPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2420046.png)

![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)

![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2420052.png)

![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)

![(2,5-Dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2420059.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2420062.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)